molecular formula C8H9ClN2O B15197622 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one

1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one

Cat. No.: B15197622
M. Wt: 184.62 g/mol
InChI Key: BAAYFBSPRAJWDB-UHFFFAOYSA-N
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Description

1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is a heterocyclic compound that features a fused imidazole and pyrrole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one typically involves the cyclization of appropriate precursors. One common method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride . This reaction provides a convenient route to 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, which can then be further modified to introduce the ethan-1-one moiety.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Phosphoryl Chloride: Used for dehydration reactions.

    Raney Nickel: Used for hydrogenation and reduction reactions.

    Sulfuric and Nitric Acids: Used for nitration reactions.

Major Products:

Scientific Research Applications

1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, some derivatives of fused imidazole and pyrrole ring systems have been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethan-1-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its potential for various substitutions and modifications makes it a versatile scaffold in medicinal chemistry.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

1-(3-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)ethanone

InChI

InChI=1S/C8H9ClN2O/c1-5(12)7-8(9)11-4-2-3-6(11)10-7/h2-4H2,1H3

InChI Key

BAAYFBSPRAJWDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N2CCCC2=N1)Cl

Origin of Product

United States

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